(4R,4'R)-2,2'-(Cyclobutane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)
CAS No.:
Cat. No.: VC13708389
Molecular Formula: C22H22N2O2
Molecular Weight: 346.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H22N2O2 |
|---|---|
| Molecular Weight | 346.4 g/mol |
| IUPAC Name | (4R)-4-phenyl-2-[1-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]cyclobutyl]-4,5-dihydro-1,3-oxazole |
| Standard InChI | InChI=1S/C22H22N2O2/c1-3-8-16(9-4-1)18-14-25-20(23-18)22(12-7-13-22)21-24-19(15-26-21)17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2/t18-,19-/m0/s1 |
| Standard InChI Key | VMMCVSNWSKPHPC-OALUTQOASA-N |
| Isomeric SMILES | C1CC(C1)(C2=N[C@@H](CO2)C3=CC=CC=C3)C4=N[C@@H](CO4)C5=CC=CC=C5 |
| SMILES | C1CC(C1)(C2=NC(CO2)C3=CC=CC=C3)C4=NC(CO4)C5=CC=CC=C5 |
| Canonical SMILES | C1CC(C1)(C2=NC(CO2)C3=CC=CC=C3)C4=NC(CO4)C5=CC=CC=C5 |
Introduction
(4R,4'R)-2,2'-(Cyclobutane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) is a complex organic compound featuring a cyclobutane core linked to two oxazole rings, each substituted with a phenyl group. This compound is of interest in various fields of chemistry due to its unique structure and potential applications.
Storage Conditions
-
The compound should be stored in an inert atmosphere at a temperature range of 2-8°C to maintain stability.
(4R,4'R)-2,2'-(Cyclopentane-1,1-diyl)-bis(4-phenyl-4,5-dihydrooxazole)
-
Molecular Formula: C23H24N2O2
-
Molecular Weight: 360.45 g/mol
-
CAS Number: 1246401-49-9
-
Boiling Point: Predicted to be around 511.8±50.0 °C
-
Density: Approximately 1.25±0.1 g/cm³
This compound shares similarities with (4R,4'R)-2,2'-(Cyclobutane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) but features a cyclopentane core instead, which may influence its physical properties and applications.
(4R,4'R)-2,2'-(Cyclobutane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)
-
Molecular Formula: C18H30N2O2
-
Molecular Weight: 306.45 g/mol
-
CAS Number: 2828431-97-4
-
Purity: Typically available at 97%
This compound differs by having tert-butyl groups instead of phenyl groups, which affects its molecular weight and potential applications.
Data Table for Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| (4R,4'R)-2,2'-(Cyclobutane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) | C22H22N2O2 | 346.42 | 1246401-48-8 |
| (4R,4'R)-2,2'-(Cyclopentane-1,1-diyl)-bis(4-phenyl-4,5-dihydrooxazole) | C23H24N2O2 | 360.45 | 1246401-49-9 |
| (4R,4'R)-2,2'-(Cyclobutane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) | C18H30N2O2 | 306.45 | 2828431-97-4 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume